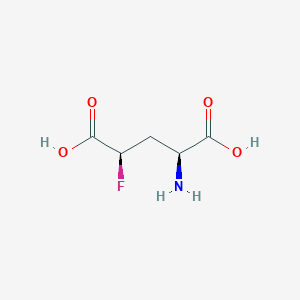

(2S,4R)-2-amino-4-fluoropentanedioic acid

Overview

Description

(2S,4R)-2-amino-4-fluoropentanedioic acid (AFA) is a naturally occurring amino acid found in a variety of organisms. It can be found in the form of a non-proteinogenic amino acid, as well as in the form of an amino acid derivative. AFA is known for its potential applications in pharmaceuticals, food, and cosmetic industries.

Scientific Research Applications

Prostate Cancer Diagnosis and Staging

Fluorine-18 labeled derivatives of (2S,4R)-2-amino-4-fluoropentanedioic acid, such as BAY 1075553, have been developed for clinical PET studies to aid in the diagnosis and staging of prostate cancer. The development of sensitive analytical methods for characterizing these compounds, including their chemical identity and specific activity, is crucial for their clinical application (Graham et al., 2013).

Synthesis of Nonnatural Amino Acids

Practical synthesis routes for the diastereomers of 4-fluoroproline, which include the (2S,4R) configuration, have been reported. These routes start with readily available (2S,4R)-4-hydroxyproline and use fluoride salts for fluorination, providing access to these valuable nonnatural amino acids for chemical biology applications (Chorghade et al., 2008).

Antibacterial Activity and Reduced Toxicity

Derivatives of this compound have been synthesized and tested for their antibacterial activities and toxicity. Fluorinated analogs of arbekacin, a known antibacterial agent, showed comparable antibacterial activity with reduced toxicity, indicating the potential of fluorinated amino acids in developing safer therapeutic agents (Takahashi et al., 1998).

Advanced NMR Probes and Medicinal Chemistry

Perfluoro-tert-butyl derivatives of (2S,4R)- and (2S,4S)-4-hydroxyproline have been synthesized for use in 19F NMR, highlighting the utility of fluorinated amino acids in creating sensitive probes for studying protein structures and interactions in medicinal chemistry (Tressler & Zondlo, 2014).

Gamma-Aminobutyric Acid Aminotransferase Inhibition

Fluorinated derivatives of this compound have been studied as selective inhibitors of gamma-aminobutyric acid aminotransferase, showcasing their potential in therapeutic applications targeting neurotransmitter metabolism (Silverman & Nanavati, 1990).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of (2S,4R)-2-amino-4-fluoropentanedioic acid is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system, mediating fast synaptic transmission .

Mode of Action

The compound interacts with its target by binding to the Glutamate receptor ionotropic, kainate 2 It’s known that the compound’s fluorinated pyrrolidine ring can stabilize either a cγ-exo or a cγ-endo ring pucker depending on the proline chirality .

Biochemical Pathways

It’s known that the compound is a derivative of glutamic acid , which plays a key role in various metabolic pathways, including protein synthesis and energy production.

Pharmacokinetics

A study on a similar compound, (2s,4r)-4-[18f]fluoroglutamine, showed that it can be used for in vivo pet imaging of glioma xenografts in mice . This suggests that this compound might also have suitable pharmacokinetic properties for in vivo imaging.

Result of Action

It’s known that the compound is a derivative of glutamic acid , which is an important neurotransmitter in the brain. Therefore, it’s possible that the compound might affect neurotransmission.

properties

IUPAC Name |

(2S,4R)-2-amino-4-fluoropentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHPWJJSVEEAX-GBXIJSLDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@H](C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91383-48-1 | |

| Record name | rel-(4S)-4-Fluoro-D-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91383-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

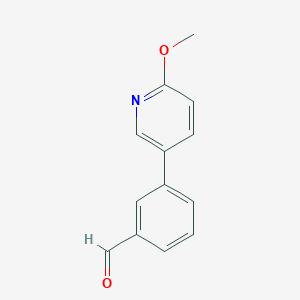

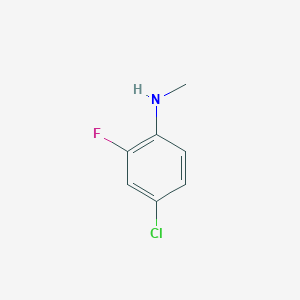

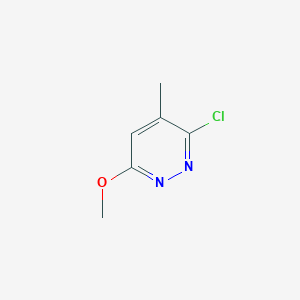

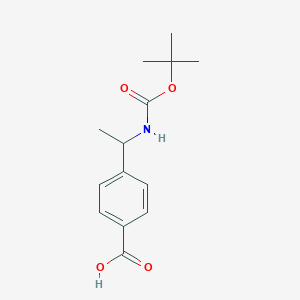

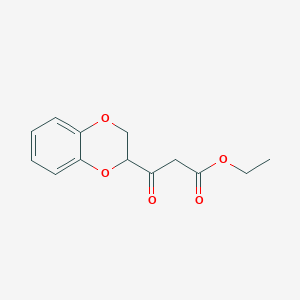

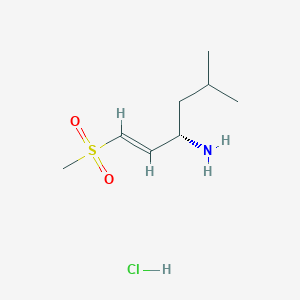

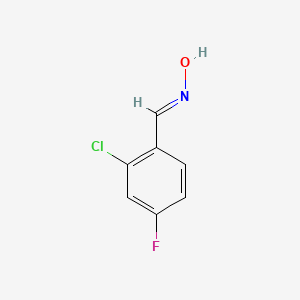

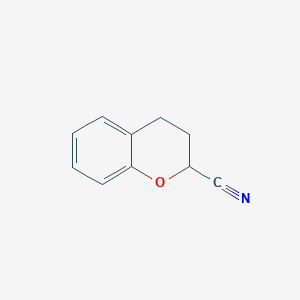

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)

![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)